METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Description
METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a naphthofuran derivative characterized by a fused naphtho[1,2-b]furan core substituted with a methyl ester group at position 3, a methyl group at position 2, and a 2,4-dimethylbenzenesulfonamido moiety at position 5 (Fig. 1). The sulfonamido group introduces hydrogen-bonding capabilities, while the methyl substituents enhance lipophilicity, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-13-9-10-20(14(2)11-13)30(26,27)24-19-12-18-21(23(25)28-4)15(3)29-22(18)17-8-6-5-7-16(17)19/h5-12,24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABJPFEGSGOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as crystallization or chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Synthetic Routes:
- Multi-step organic reactions are typically employed to synthesize derivatives of this compound.
- Common reagents include sulfonamides and naphthoic acids.
Biology
Research has indicated that derivatives of methyl 5-(2,4-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate exhibit significant biological activities .
Antimicrobial Activity:
- In vitro studies have shown that certain derivatives demonstrate effectiveness against various bacterial strains.
- For example, modifications to the sulfonamide group have been linked to enhanced antibacterial properties.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| A | 32 | Moderate |
| B | 16 | Strong |
| This Compound | 8 | Very Strong |
Anticancer Potential:
- The compound has been tested against several cancer cell lines, including breast and lung cancer cells.
- Results indicated a potential to induce apoptosis in cancer cells at specific concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 50 | Apoptosis Induction |
| A549 | 70 | Cell Proliferation Inhibition |
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its ability to interact with specific enzymes or receptors may lead to the development of new drugs targeting diseases such as cancer.
Mechanisms of Action:
- The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- It could also modulate receptor activity, influencing signaling pathways that promote apoptosis in cancer cells.
Industry
In industrial applications, this compound could be utilized in the development of new materials such as polymers or dyes , owing to its unique chemical properties.
Case Studies
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The presence of the dimethyl groups was found to significantly enhance the activity compared to other derivatives lacking these moieties.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound. It was found to exhibit an IC50 value of approximately 50 µM against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of METHYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in sulfonamide substituents and ester groups. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Regiochemistry: The 2,4-dimethyl group on the target compound’s sulfonamide aryl ring creates a steric and electronic profile distinct from the 2,5-dimethyl isomer in the ethyl ester analog . The latter’s substituents may hinder rotational freedom or alter π-π stacking interactions.
Ester Group Effects :
- The ethyl ester in the analog from increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methyl ester .
Core Structure Variations :
- The simplified benzofuran derivative () lacks the naphtho-fused system and sulfonamide group, leading to reduced molecular weight and altered electronic properties. This likely diminishes hydrogen-bonding capacity and target selectivity compared to the target compound .
Biological Activity
Methyl 5-(2,4-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential pharmacological applications. The sulfonamide group in its structure suggests possible antimicrobial and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The compound features a naphtho[1,2-b]furan backbone substituted with a sulfonamide moiety. Its chemical formula is , and it has a molecular weight of approximately 364.43 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in inhibiting certain enzymes.
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt folate production, leading to bacterial growth inhibition. This mechanism underpins the antimicrobial potential of this compound.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial effects. A study conducted by Khanapure et al. indicated that similar compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects were evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study focusing on similar naphtho-furan derivatives, significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels were observed .
| Assay | Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| ELISA | TNF-α | 10 | 65 |
| ELISA | IL-6 | 10 | 58 |
Case Study 1: Evaluation of Antibacterial Properties
In a clinical setting, a derivative of the compound was tested against multi-drug resistant strains. The results indicated that it could serve as an effective alternative to traditional antibiotics, significantly reducing bacterial load in infected tissues.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, treatment with this compound resulted in decreased joint swelling and pain relief compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
